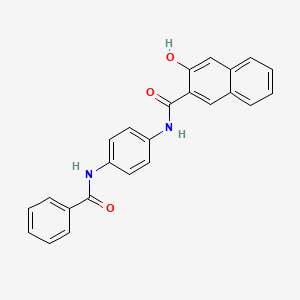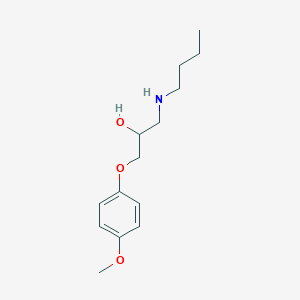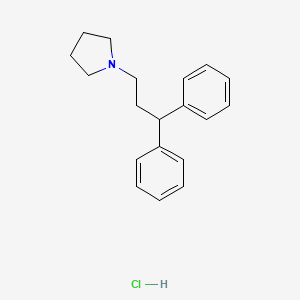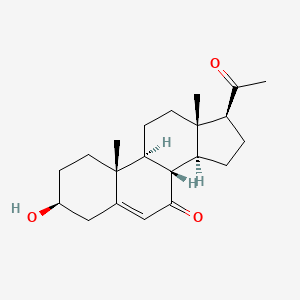
7-Ketopregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ketopregnenolone, also known as 3β-hydroxy-5-pregnen-7,20-dione, is a steroidal compound derived from pregnenolone. It is characterized by the presence of an oxo group at the 7th position of the steroid nucleus. This compound is a member of the 3β-hydroxy-Δ5-steroids and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketopregnenolone typically involves the oxidation of pregnenolone. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of solvents like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation at the 7th position .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including microbial transformation. Specific strains of bacteria or fungi are used to convert pregnenolone into this compound through enzymatic oxidation. This method is preferred for its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: 7-Ketopregnenolone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 7,20-dioxopregnenolone.
Reduction: Reduction reactions can convert this compound into 7β-hydroxy-pregnenolone.
Substitution: Substitution reactions at the 3β-hydroxy group can yield different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products:
7,20-Dioxopregnenolone: Formed through further oxidation.
7β-Hydroxy-pregnenolone: Formed through reduction.
Scientific Research Applications
7-Ketopregnenolone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in neurosteroid metabolism and its effects on the central nervous system.
Medicine: Investigated for potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Ketopregnenolone involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the local generation of 7β-hydroxy-neurosteroids. This modulation affects various molecular pathways, including those involved in energy metabolism and immune response .
Comparison with Similar Compounds
Pregnenolone: The parent compound from which 7-Ketopregnenolone is derived.
7-Keto-dehydroepiandrosterone (7-Keto-DHEA): Another 7-oxo steroid with similar metabolic pathways.
7β-Hydroxy-pregnenolone: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific oxidation at the 7th position, which imparts distinct biological activities compared to its parent compound, pregnenolone. Its ability to modulate 11β-HSD1 activity and its role in neurosteroid metabolism make it a compound of significant interest in both research and therapeutic contexts .
Properties
CAS No. |
33530-84-6 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15+,16-,17-,19-,20-,21+/m0/s1 |
InChI Key |
WNHLZNUVEVVTSY-GVQHXQKQSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


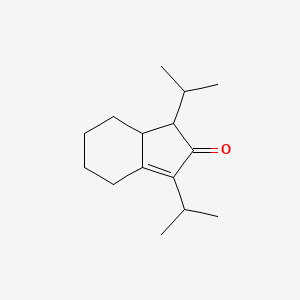
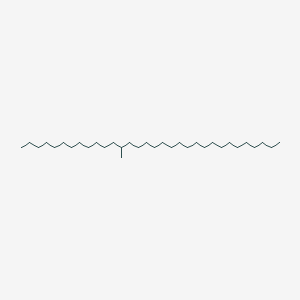
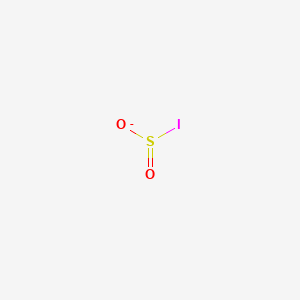
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
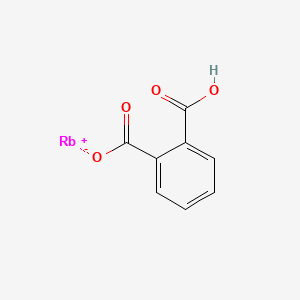
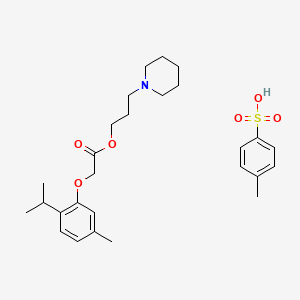
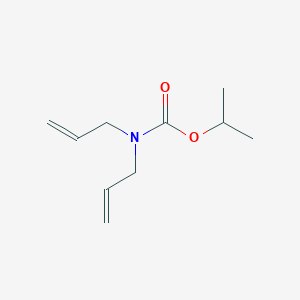
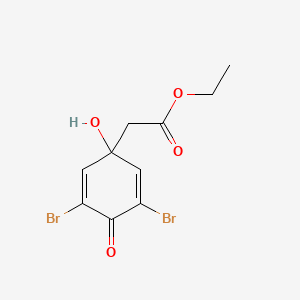
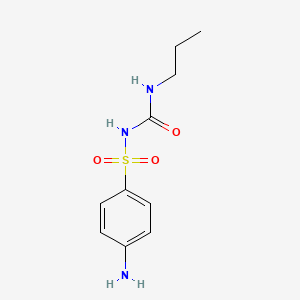
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
